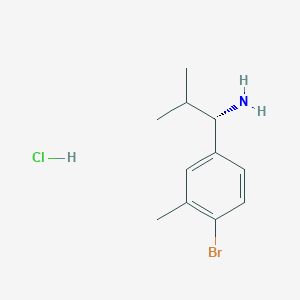

(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hcl

Description

(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine HCl is a chiral amine derivative characterized by a brominated aromatic ring and a branched alkyl chain. The compound’s stereochemistry (S-configuration) and HCl salt form enhance its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Key structural features include:

- Amine Functionality: A secondary amine group protonated as an HCl salt, critical for ionic interactions and bioavailability.

- Chirality: The (S)-enantiomer may exhibit distinct biological activity compared to its (R)-counterpart.

Properties

CAS No. |

2250243-70-8 |

|---|---|

Molecular Formula |

C11H17BrClN |

Molecular Weight |

278.61 g/mol |

IUPAC Name |

(1S)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H16BrN.ClH/c1-7(2)11(13)9-4-5-10(12)8(3)6-9;/h4-7,11H,13H2,1-3H3;1H/t11-;/m0./s1 |

InChI Key |

IOTJSNSSZQIGDM-MERQFXBCSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H](C(C)C)N)Br.Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(C)C)N)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 4-Bromo-3-methylacetophenone

A common precursor in the synthesis is 4-bromo-3-methylacetophenone, which can be prepared via oxidation of 1-(4-bromo-3-methylphenyl)ethanol or directly from 4-bromo-3-methylbenzaldehyde through Grignard reaction followed by oxidation.

Example synthesis of 4-bromo-3-methylacetophenone:

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1. Grignard reaction | 4-bromo-3-methylbenzaldehyde + methylmagnesium bromide in dry THF at 0°C to room temperature | Formation of 1-(4-bromo-3-methylphenyl)ethanol | 93% |

| 2. Oxidation | Pyridinium chlorochromate (PCC) in dichloromethane, room temperature, 2 h | Oxidation to 4-bromo-3-methylacetophenone | 87% |

This two-step sequence provides a high-yield and relatively straightforward route to the key ketone intermediate.

Formation of the Chiral Amine Side Chain

The chiral amine moiety is introduced by asymmetric synthesis methods, often involving:

- Asymmetric reductive amination of the corresponding ketone.

- Use of chiral catalysts or enzymatic resolution to obtain the (S)-enantiomer.

- Chemical transformations that preserve or induce the desired stereochemistry.

One common approach is the asymmetric reductive amination of 4-bromo-3-methylacetophenone with ammonia or an amine source in the presence of a chiral catalyst or enzyme to yield (S)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine.

Conversion to Hydrochloride Salt

The free base amine is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as dichloromethane or ether, to improve stability, crystallinity, and ease of handling.

- Solvents: Dichloromethane and tetrahydrofuran (THF) are commonly employed for their ability to dissolve both organic substrates and reagents while maintaining reaction control.

- Temperature: Low temperatures (0°C) during Grignard addition reduce side reactions; room temperature or slightly elevated temperatures are used during oxidation and reductive amination.

- Catalysts: Chiral catalysts or enzymes are critical for asymmetric induction to achieve high enantiomeric excess of the (S)-isomer.

- Purification: Column chromatography on silica gel is used to purify intermediates and final products, with solvent systems such as petroleum ether/ethyl acetate mixtures optimized for each step.

| Step | Reaction | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Grignard addition | 4-bromo-3-methylbenzaldehyde + MeMgBr, THF, 0°C to RT | 1-(4-bromo-3-methylphenyl)ethanol | 93 | Nitrogen atmosphere |

| 2 | Oxidation | PCC, DCM, RT, 2 h | 4-bromo-3-methylacetophenone | 87 | Controlled oxidation |

| 3 | Asymmetric reductive amination | Chiral catalyst/enzyme, NH3 or amine source, suitable solvent | (S)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine | Variable | Enantiomeric purity critical |

| 4 | Salt formation | HCl in organic solvent | (S)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride | Quantitative | Improves stability |

To confirm the identity, purity, and stereochemistry of the final compound, the following analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and substitution pattern.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and enantiomeric excess.

- Mass Spectrometry (MS): Confirms molecular weight.

- Optical Rotation Measurements: Verifies stereochemical configuration.

- The use of enzymatic or chiral catalyst-mediated asymmetric synthesis is crucial to obtain the (S)-enantiomer with high enantiomeric excess, which directly impacts biological activity.

- Reaction conditions such as solvent choice and temperature significantly influence yield and stereoselectivity.

- The presence of the bromine substituent requires careful handling during reactions to avoid dehalogenation or side reactions.

- Purification steps must be optimized to separate closely related impurities and stereoisomers.

The preparation of (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride is a multi-step synthetic process involving the preparation of a brominated aromatic ketone precursor, followed by asymmetric reductive amination to install the chiral amine side chain, and final conversion to the hydrochloride salt. Optimization of reaction conditions, use of chiral catalysts or enzymes, and rigorous purification and analytical characterization are essential to obtain the compound in high purity and stereochemical fidelity for research applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. While aromatic bromides typically require activating groups for such reactions, the compound’s 3-methyl substituent may enhance reactivity by steric or electronic effects. Key findings include:

-

Reagents/Conditions : Reactions often employ polar aprotic solvents (e.g., DMF) with bases like NaOH or K₂CO₃ to deprotonate nucleophiles. Palladium catalysts enable coupling reactions.

-

Example : Reaction with amines or alkoxides yields substituted derivatives (e.g., replacing Br with NH₂ or O-R groups).

Alkylation Reactions

The secondary amine group acts as a nucleophile, reacting with alkyl halides or epoxides:

-

Conditions : Conducted in anhydrous solvents (e.g., THF) with bases (e.g., NaH) to deprotonate the amine. Temperatures range from 0°C to reflux.

-

Product : Forms tertiary amines, such as N-alkyl-(S)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine derivatives .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

-

Conditions : Mild bases (e.g., pyridine) in dichloromethane or THF at 0–25°C.

-

Example : Acetylation with acetyl chloride produces N-acetyl-(S)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amide .

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes:

-

Conditions : Catalytic hydrogenation (e.g., Pd/C, H₂) or borohydride reagents (e.g., NaBH₃CN) in methanol/ethanol.

-

Product : Forms extended amine chains, such as N-arylalkyl derivatives .

Catalytic Hydrogenation

The bromide can be reduced under hydrogenation:

-

Conditions : Pd/C or Raney Ni catalyst, H₂ (1–3 atm), ethanol, 25–50°C .

-

Product : Dehalogenated derivative (S)-1-(3-methylphenyl)-2-methylpropan-1-amine .

Stability and Reactivity Considerations

Scientific Research Applications

(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies or as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other brominated amines and arylalkylamines. Below is a comparative analysis:

Key Observations :

Physicochemical Properties

Limited experimental data are available for direct comparison. However, inferences can be drawn from analogous compounds:

The HCl salt form of the target compound likely enhances aqueous solubility compared to neutral amines, as seen in pharmaceutical salts . The absence of an imidazole ring (cf. ) reduces its ability to form complex hydrogen-bonding networks, which could affect crystallization behavior .

Functional Group Reactivity

- Bromo Substituent : The bromine atom in all three compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura), though steric hindrance from the 3-methyl group in the target compound may slow reactivity compared to ’s 4-bromophenyl group .

- Amine Group : The protonated amine in the target compound may exhibit reduced nucleophilicity compared to free amines (e.g., ), impacting its utility in alkylation or acylation reactions .

Research Implications

- Drug Development : The (S)-enantiomer’s chiral center may offer selective binding to biological targets, warranting enantioselective synthesis studies.

- Crystallography : Hydrogen-bonding patterns (e.g., amine HCl with water) could be analyzed using SHELX programs for crystal structure determination .

Biological Activity

(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with a brominated aromatic ring, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H17BrClN |

| Molecular Weight | 278.61 g/mol |

| IUPAC Name | (1R)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride |

| InChI | InChI=1S/C11H16BrN.ClH/c1-7(2)11(13)9-4-5-10(12)8(3)6-9;/h4-7,11H,13H2,1-3H3;1H/t11-;/m1./s1 |

| SMILES | CC1=C(C=CC(=C1)C@@HN)Br.Cl |

The biological activity of (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride primarily involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound is hypothesized to act as a ligand for trace amine-associated receptors (TAARs), which are implicated in various neurological processes. Its brominated structure may enhance binding affinity compared to non-brominated analogs, potentially leading to distinct pharmacological profiles.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride exhibit antimicrobial properties. For instance, its structural analogs have been tested against various bacterial strains, demonstrating varying degrees of effectiveness. The mechanism often involves the inhibition of cell wall synthesis or interference with protein synthesis pathways.

Neuropharmacological Effects

Research has explored the neuropharmacological effects of this compound, particularly its potential as an antidepressant or anxiolytic agent. The interaction with TAARs may modulate neurotransmitter release, influencing mood and anxiety levels. A study highlighted the compound's ability to alter serotonin and dopamine levels in animal models, suggesting a role in mood regulation.

Comparative Studies

To understand the unique biological activity of (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride, comparative studies with similar compounds are essential:

| Compound | Biological Activity | Notes |

|---|---|---|

| (S)-1-(4-Chloro-3-methylphenyl)-2-methylpropan-1-amine hydrochloride | Moderate antimicrobial activity | Chlorine substitution affects potency |

| (S)-1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-amine hydrochloride | Low neuropharmacological effects | Fluorine may reduce receptor binding |

| (S)-1-(4-Iodo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride | Enhanced binding affinity | Iodine substitution increases lipophilicity |

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating significant antimicrobial potential. The study concluded that the compound could serve as a lead for developing new antibacterial agents.

Case Study 2: Neuropharmacology

A behavioral study involving rodents assessed the anxiolytic effects of the compound. Rodents treated with varying doses exhibited reduced anxiety-like behavior in elevated plus-maze tests compared to control groups. The results suggest that the compound may influence GABAergic systems or modulate serotonin pathways.

Q & A

Q. What are the optimal methods for synthesizing (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine HCl with high enantiomeric purity?

The enantioselective synthesis of this chiral amine typically employs chiral catalysts (e.g., asymmetric hydrogenation catalysts) or chiral auxiliaries to control stereochemistry. Continuous flow reactors can enhance reaction efficiency and purity by maintaining precise temperature and mixing conditions . Purification via preparative HPLC or chiral column chromatography is critical to isolate the (S)-enantiomer from potential racemic mixtures .

Q. How can X-ray crystallography and NMR spectroscopy be used to confirm the structure and stereochemistry of this compound?

- X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) resolves the absolute configuration by analyzing Bragg reflections and electron density maps. Hydrogen-bonding patterns (e.g., amine-H⋯Cl interactions) further validate molecular packing .

- NMR : H and C NMR assignments distinguish substituents (e.g., bromo and methyl groups on the phenyl ring), while NOESY experiments confirm spatial proximity of protons to establish stereochemistry .

Q. What are the key differences in reactivity between this compound and its structural analogs (e.g., halogen or methyl-substituted derivatives)?

The bromo group at the 4-position enhances electrophilic substitution reactivity compared to chloro or fluoro analogs, while the 3-methyl group sterically hinders nucleophilic attack at the adjacent position. Comparative studies using kinetic assays (e.g., monitoring Suzuki coupling rates) reveal substituent effects on reaction pathways .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the thermodynamic stability and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the molecule’s HOMO-LUMO gaps, partial charges, and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attack and stabilization via intramolecular interactions (e.g., amine-phenyl hyperconjugation) . Validation involves comparing computed IR spectra or dipole moments with experimental data .

Q. What strategies resolve contradictions between predicted (in silico) and observed (in vitro) binding affinities for biological targets?

Discrepancies may arise from solvation effects or protein flexibility unaccounted for in docking simulations. Free-energy perturbation (FEP) calculations or molecular dynamics (MD) simulations refine binding predictions by incorporating explicit solvent molecules and side-chain motions . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants .

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like amine-H⋯Cl hydrogen bonds, which stabilize the lattice. Solubility is reduced by strong intermolecular interactions, necessitating co-solvents (e.g., DMSO-water mixtures) for biological assays .

Q. What advanced techniques are used to profile impurities or degradation products in synthesized batches?

High-resolution LC-MS coupled with ion mobility spectrometry identifies trace impurities (e.g., dehalogenated byproducts). Stability studies under accelerated conditions (40°C/75% RH) monitor degradation pathways, guided by pharmacopeial guidelines for impurity thresholds (e.g., ≤0.1% for any individual unknown) .

Q. How does stereochemical inversion (e.g., R-enantiomer contamination) affect biological activity in receptor-binding assays?

Chiral HPLC quantifies enantiomeric excess (ee), while in vitro assays (e.g., cAMP modulation in GPCRs) compare (S)- and (R)-forms. Even 5% R-enantiomer contamination can reduce efficacy by competing for active sites, requiring stringent asymmetric synthesis protocols .

Methodological Notes

- Crystallography : SHELX workflows involve data integration (SAINT), absorption correction (SADABS), and refinement (SHELXL) to achieve R-factors <0.05 .

- DFT Protocols : Geometry optimization precedes frequency calculations to confirm minima (no imaginary frequencies). Solvent models (e.g., PCM) improve accuracy for solution-phase properties .

- Stereochemical Analysis : Electronic circular dichroism (ECD) complements X-ray data to assign absolute configuration in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.